molecular formula C7H5ClFNO2 B12848814 3-Amino-5-chloro-4-fluorobenzoic acid

3-Amino-5-chloro-4-fluorobenzoic acid

Cat. No.: B12848814
M. Wt: 189.57 g/mol
InChI Key: OAQYQNITAJIDJG-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-4-fluorobenzoic acid is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-chloro-4-fluorobenzoic acid, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and catalytic hydrogenation or the use of reducing agents like tin(II) chloride for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-4-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The amino group can engage in coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Electrophilic Substitution: Reagents like bromine or sulfuric acid are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are effective.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nature of the substituent introduced.

    Oxidation Products: Carboxylic acids or quinones.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

3-Amino-5-chloro-4-fluorobenzoic acid has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of dyes, pigments, and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-4-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the amino, chloro, and fluoro groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-fluorobenzoic acid: Similar structure but with different substitution pattern.

    2-Amino-4-chlorobenzoic acid: Contains amino and chloro groups but lacks the fluoro substituent.

    3-Fluorobenzoic acid: Lacks the amino and chloro groups, making it less reactive in certain chemical reactions.

Uniqueness

3-Amino-5-chloro-4-fluorobenzoic acid is unique due to the specific combination of amino, chloro, and fluoro substituents, which confer distinct chemical and biological properties. This unique substitution pattern allows for targeted modifications and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

3-amino-5-chloro-4-fluorobenzoic acid

InChI

InChI=1S/C7H5ClFNO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,10H2,(H,11,12)

InChI Key

OAQYQNITAJIDJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)F)Cl)C(=O)O

Origin of Product

United States

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